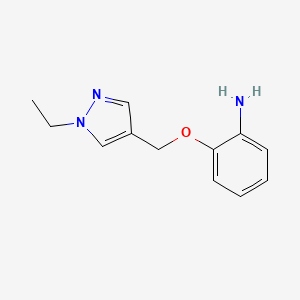

2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline

CAS No.: 1006467-33-9

Cat. No.: VC6885228

Molecular Formula: C12H15N3O

Molecular Weight: 217.272

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006467-33-9 |

|---|---|

| Molecular Formula | C12H15N3O |

| Molecular Weight | 217.272 |

| IUPAC Name | 2-[(1-ethylpyrazol-4-yl)methoxy]aniline |

| Standard InChI | InChI=1S/C12H15N3O/c1-2-15-8-10(7-14-15)9-16-12-6-4-3-5-11(12)13/h3-8H,2,9,13H2,1H3 |

| Standard InChI Key | BWZNXGSMIAXLDJ-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C=N1)COC2=CC=CC=C2N |

Introduction

Structural and Molecular Characteristics

2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline (C₁₂H₁₅N₃O) consists of a pyrazole ring substituted at the 1-position with an ethyl group and at the 4-position with a methoxy-aniline moiety. The molecular weight is 217.27 g/mol, with a calculated partition coefficient (logP) of approximately 2.1, suggesting moderate lipophilicity .

Comparative Analysis with Analogous Structures

The methyl-substituted analog, 2-(1-methyl-1H-pyrazol-4-yl)aniline (C₁₀H₁₁N₃), shares a similar backbone but lacks the ethyl and methoxy groups. Its molecular weight is 173.21 g/mol, with a pKa of 2.49 for the conjugate acid . Substitution at the pyrazole’s 1-position (ethyl vs. methyl) and the addition of a methoxy group in the target compound likely enhance steric bulk and electronic effects, influencing reactivity and binding interactions .

| Property | 2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline | 2-(1-Methyl-1H-pyrazol-4-yl)aniline |

|---|---|---|

| Molecular Formula | C₁₂H₁₅N₃O | C₁₀H₁₁N₃ |

| Molecular Weight (g/mol) | 217.27 | 173.21 |

| Key Substituents | 1-Ethyl, 4-methoxy-aniline | 1-Methyl |

| logP (Predicted) | 2.1 | 1.8 |

Computational and Experimental Characterization

Key characterization data for related compounds include:

-

NMR Spectroscopy: Pyrazole protons resonate at δ 6.5–8.0 ppm (¹H NMR), with methoxy groups at δ 3.7–3.9 ppm .

-

Mass Spectrometry: Molecular ion peaks align with theoretical masses (e.g., m/z 217.27 for [M+H]⁺).

Future Research Directions

-

Synthesis Optimization: Screen catalysts (e.g., piperidine vs. DBU) to improve reaction yields beyond 50% .

-

Biological Screening: Prioritize antiviral assays against flaviviruses and cytotoxicity profiling on HepG2 cells .

-

SAR Studies: Modify the ethyl group to isopropyl or cyclopropyl to assess steric effects on bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume